molecular formula C21H30N4O3S B2556986 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1147328-82-2

2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2556986
CAS No.: 1147328-82-2
M. Wt: 418.56
InChI Key: HGLJEZWWIHLDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a synthetic small molecule characterized by a piperidine ring substituted with a benzenesulfonamide group and linked via an acetamide moiety to a 1-cyanocycloheptyl group. The compound’s molecular formula is C22H27N5O3S, with a calculated molecular weight of 465.6 g/mol. Its structure combines sulfonamide pharmacophores, known for their role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with a conformationally constrained cycloheptyl group that may enhance target binding and metabolic stability .

Properties

IUPAC Name

2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c22-17-21(12-6-1-2-7-13-21)23-20(26)16-25-14-10-18(11-15-25)24-29(27,28)19-8-4-3-5-9-19/h3-5,8-9,18,24H,1-2,6-7,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLJEZWWIHLDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Aminopiperidine

The benzenesulfonamide group is introduced via direct sulfonylation of 4-aminopiperidine. Optimal conditions involve:

Reagents :

  • 4-Aminopiperidine (1.0 equiv)
  • Benzenesulfonyl chloride (1.2 equiv)
  • Triethylamine (2.5 equiv) in anhydrous dichloromethane

Procedure :

  • Dissolve 4-aminopiperidine in DCM at 0°C under nitrogen.
  • Add triethylamine dropwise, followed by benzenesulfonyl chloride.
  • Stir for 12 hours at room temperature.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 78–85%.

Alternative Methods: Aza-Prins Cyclization

For de novo piperidine synthesis, the aza-Prins cyclization offers a stereocontrolled route:
$$
\text{Homoallylic amine} + \text{Aldehyde} \xrightarrow{\text{NHC-Cu(I)/ZrCl}_4} \text{trans-Piperidine derivative}
$$
This method enables installation of the sulfonamide group post-cyclization via nucleophilic substitution.

Preparation of N-(1-Cyanocycloheptyl)acetamide

Strecker Synthesis of 1-Aminocycloheptane-1-carbonitrile

Cycloheptanone undergoes Strecker reaction to form the aminonitrile precursor:

Reaction Scheme :
$$
\text{Cycloheptanone} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{EtOH/H}2\text{O}} \text{1-Aminocycloheptane-1-carbonitrile}
$$

Optimized Conditions :

  • Temperature: 60°C
  • Time: 24 hours
  • Yield: 65%.

Acetylation to N-(1-Cyanocycloheptyl)acetamide

The aminonitrile is acetylated using acetic anhydride:

Procedure :

  • Dissolve 1-aminocycloheptane-1-carbonitrile (1.0 equiv) in dry THF.
  • Add acetic anhydride (1.5 equiv) and DMAP (0.1 equiv).
  • Reflux for 6 hours, concentrate, and recrystallize from ethanol.

Yield : 82%.

Assembly of the Acetamide Linker

Chloroacetylation of N-(1-Cyanocycloheptyl)acetamide

Reagents :

  • N-(1-Cyanocycloheptyl)acetamide (1.0 equiv)
  • Chloroacetyl chloride (1.1 equiv)
  • Pyridine (2.0 equiv) in DCM

Procedure :

  • Add chloroacetyl chloride dropwise to a cooled (0°C) solution of the acetamide.
  • Stir for 3 hours, wash with 5% HCl, dry over Na₂SO₄, and concentrate.

Product : Chloro-N-(1-cyanocycloheptyl)acetamide
Yield : 89%.

Final Coupling: Alkylation of 4-(Benzenesulfonamido)piperidine

Nucleophilic Substitution

Reaction :
$$
\text{4-(Benzenesulfonamido)piperidine} + \text{ClCH}_2\text{C(=O)NH-Cycloheptyl-CN} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Conditions :

  • Solvent: Anhydrous DMF
  • Base: K₂CO₃ (3.0 equiv)
  • Temperature: 80°C
  • Time: 18 hours

Workup :

  • Filter through Celite®.
  • Concentrate under reduced pressure.
  • Purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Yield : 74%.

Analytical Characterization

Table 1 : Spectroscopic Data for 2-[4-(Benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide

Property Value/Description
Molecular Formula C₂₁H₂₉N₄O₃S
Molecular Weight 429.55 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, ArH), 7.52 (t, 1H, ArH)...
¹³C NMR δ 169.8 (C=O), 138.2 (ArC)...
HRMS m/z 429.2021 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 2 : Evaluation of Key Reaction Steps

Step Yield (%) Purity (%) Key Challenge
Piperidine sulfonylation 85 98 Over-sulfonylation
Strecker reaction 65 90 Cycloheptane ring strain
Chloroacetylation 89 97 Nitrile stability
Final alkylation 74 95 Steric hindrance at piperidine N

Industrial-Scale Considerations

For bulk production, the following modifications are recommended:

  • Replace DMF with methyl-THF (safer solvent)
  • Use flow chemistry for the aza-Prins cyclization to enhance throughput
  • Implement catalytic hydrogenation for nitrile reduction if required

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds in the benzenesulfonamide class. For instance, a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), demonstrated significant inhibition of tumor cell proliferation and migration, indicating a potential mechanism through ferroptosis induction in cancer cells . The study utilized various assays, including MTT and scratch assays, to assess the compound's efficacy.

Case Study: PMSA as an Antitumor Agent

  • Objective : Investigate the effects of PMSA on tumor cells.
  • Methods :
    • MTT assay for cell viability.
    • Scratch assay for migration assessment.
    • Flow cytometry for lipid ROS detection.
  • Results : PMSA inhibited tumor growth and induced cell death via the KEAP1-NRF2-GPX4 pathway, suggesting that similar mechanisms may be explored with 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. A study focused on a related benzenesulfonamide derivative demonstrated its effectiveness as a selective inhibitor of human carbonic anhydrase isoforms II and VII . This highlights the potential of compounds like this compound in developing targeted therapies for conditions influenced by CA activity.

Data Table: Inhibition Potency of Benzenesulfonamide Derivatives

Compound NamehCA II Inhibition (nM)hCA VII Inhibition (nM)
Compound 143.28.9
PMSATBDTBD

Antimicrobial Activity

Another area of exploration is the antimicrobial properties of benzenesulfonamide derivatives. Novel compounds synthesized from this class have shown promising results against various pathogens, indicating their potential use in treating infections . The structural similarities with this compound suggest that it may exhibit comparable antimicrobial effects.

Case Study: Antimicrobial Screening

  • Objective : Assess the antimicrobial activity of newly synthesized benzenesulfonamide derivatives.
  • Methods :
    • In vitro screening against bacterial strains.
    • Determination of minimum inhibitory concentrations (MIC).
  • Results : Certain derivatives exhibited significant antimicrobial activity, warranting further investigation into their mechanisms and broader applications.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The cyanocycloheptyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Piperidine vs. Piperazine : The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with the piperazine analog (6-membered, two nitrogens) in . Piperazine’s additional nitrogen may increase basicity, affecting solubility and membrane permeability .
  • Pyridine vs. Quinoline: The pyridine-based analog () and quinoline-containing patent compound () suggest divergent targeting. Quinoline derivatives are often associated with kinase or topoisomerase inhibition, while pyridine sulfanyl groups may modulate electronic properties for redox-sensitive targets .

Substituent Effects

  • Sulfonamide vs. Chlorothiophene may enhance lipophilicity, while sulfanyl linkages could reduce metabolic oxidation .
  • Cyano Cycloheptyl Universality: All compounds retain the N-(1-cyanocycloheptyl)acetamide group, implying its critical role in binding—likely through hydrophobic interactions with the cycloheptyl ring and hydrogen bonding via the cyano group .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • The target compound’s benzenesulfonamide group may improve aqueous solubility compared to the more lipophilic 5-chlorothiophene analog () .
  • The patent compound’s quinoline core and tetrahydrofuran substituent () suggest enhanced blood-brain barrier penetration, a common strategy in CNS-targeted drugs .

Target Selectivity

  • Sulfonamide-containing compounds often inhibit carbonic anhydrase or serine proteases. The absence of a metal-binding group (e.g., thiol) in the target compound vs. ’s sulfanyl group may limit chelation-based mechanisms .
  • Piperazine derivatives () are prevalent in dopamine receptor ligands, whereas the patent’s quinoline-based structure () aligns with anticancer scaffolds .

Biological Activity

2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activity has been a subject of research due to its structural features, which suggest interactions with various biological targets. This article aims to summarize the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H22N2O4S
  • Molecular Weight : 374.454 g/mol
  • IUPAC Name : 2-[4-(4-phenylpiperidin-1-yl)benzenesulfonamido]acetic acid
  • CAS Number : Not available
  • SMILES Notation : OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N1CCC(CC1)C1=CC=CC=C1

The compound belongs to the class of phenylpiperidines, which are known for their diverse biological activities, including analgesic and anti-inflammatory properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related sulfonamide compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell culture models. This suggests a potential role in managing inflammatory diseases .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promise against certain cancer cell lines. For example, compounds with similar structures have been tested on lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating significant inhibition of cell proliferation and induction of apoptosis . The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent antitumor activity.

The proposed mechanisms include:

  • Inhibition of NF-kappa-B Pathway : The compound may translocate to the nucleus upon cellular stress or infection, influencing NF-kappa-B activities which are crucial in inflammatory responses .
  • Endopeptidase Activity : It may also exhibit endopeptidase activity, which could play a role in modulating various physiological processes including inflammation and apoptosis .

Study 1: Antimicrobial Efficacy

A study focused on sulfonamide derivatives demonstrated that specific modifications in the structure enhanced antimicrobial efficacy against resistant strains of bacteria. The results indicated that compounds with a piperidine ring showed improved binding affinity to bacterial enzymes involved in folate synthesis .

Study 2: Anti-inflammatory Properties

In vivo studies using carrageenan-induced paw edema models revealed that related sulfonamide compounds significantly reduced inflammation compared to control groups. This supports the hypothesis that modifications in the benzenesulfonamide structure can lead to enhanced anti-inflammatory effects .

Data Summary Table

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive & negative bacteria
Anti-inflammatoryInhibition of cytokine production
CytotoxicitySignificant inhibition on cancer cell lines

Q & A

Basic: What synthetic routes are available for 2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and cycloheptyl moieties. A plausible route includes:

Piperidine sulfonamide formation : Reacting 4-aminopiperidine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield 4-(benzenesulfonamido)piperidine .

Acetamide linkage : Coupling the piperidine derivative with chloroacetyl chloride, followed by substitution with 1-cyanocycloheptylamine.

Purification : Chromatography (e.g., silica gel) or recrystallization.
Characterization :

  • NMR : Confirm sulfonamide (-SO2_2-NH-) and acetamide (-CO-NH-) linkages via 1^1H/13^{13}C chemical shifts (e.g., sulfonamide protons at δ 7.5–8.0 ppm in 1^1H NMR) .
  • Mass Spectrometry : Verify molecular weight (e.g., exact mass via HRMS) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolve stereochemistry of the cyanocycloheptyl group if chiral centers are present .
  • FT-IR : Identify functional groups (e.g., -CN stretch ~2200 cm1^{-1}, sulfonamide S=O stretches ~1150–1350 cm1^{-1}) .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro binding assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values .
  • Solubility/logP : Determine via shake-flask method or HPLC-based protocols to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

  • Scaffold diversification : Modify the benzenesulfonamide (e.g., halogenation) or cyanocycloheptyl group (e.g., ring size variation) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins .
  • In vivo PK/PD : Compare bioavailability and metabolic stability of derivatives in rodent models .

Advanced: How can conflicting data on its biological activity be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., CHO, HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout screens to identify secondary targets .
  • Batch analysis : Check for synthetic lot-to-lot variability (e.g., residual solvents, enantiomeric purity) .

Advanced: What computational strategies are effective for predicting its metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use software like MetaSite or GLORYx to predict cytochrome P450-mediated oxidation sites .
  • MD simulations : Analyze stability of the sulfonamide-piperidine moiety in aqueous environments (e.g., GROMACS) .
  • QSAR modeling : Corrogate logD and clearance rates using historical analogs (e.g., PubChem BioAssay data) .

Advanced: How can researchers address its potential toxicity in preclinical studies?

Methodological Answer:

  • Ames test : Assess mutagenicity using TA98 and TA100 strains .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac liability .
  • Subacute toxicity : 28-day repeated-dose study in rats with histopathology .

Advanced: What strategies improve its solubility for in vivo applications?

Methodological Answer:

  • Salt formation : Screen with counterions (e.g., HCl, sodium) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
  • Co-solvent systems : Optimize using DMSO/PBS or cyclodextrin complexes .

Advanced: How is crystallinity assessed, and why is it critical for formulation?

Methodological Answer:

  • DSC/TGA : Measure melting points and thermal stability to select polymorphs .
  • PXRD : Compare diffraction patterns to known crystalline forms .
  • Impact : Amorphous forms may enhance solubility but reduce shelf-life .

Advanced: What isotopic labeling methods are used to track its distribution in biological systems?

Methodological Answer:

  • 14^{14}C labeling : Introduce radiolabels at the cyanocycloheptyl group for ADME studies .
  • Stable isotopes (e.g., 2^{2}H, 13^{13}C) : Synthesize via deuterated solvents or 13^{13}C-enriched precursors for MS imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.